(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate
Description
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate is a piperidine-based compound featuring a stereospecific 4-amino substituent, a tert-butyl ester at the N1 position, and a methyl ester at the C2 position. Its hydrochloride form (CAS: 1260607-11-1) has a molecular formula of C₁₂H₂₃ClN₂O₄ and a molar mass of 294.78 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing chiral amine functionalities into drug candidates.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCVXOYIRODFJD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS No. 254882-09-2) is a piperidine derivative that has gained interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interaction with biological targets.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- Purity : ≥97%
- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of neuroprotection and anti-inflammatory effects.
Neuroprotective Effects
Studies have shown that this compound may have a protective effect on neuronal cells under stress conditions. It has been investigated for its potential role in inhibiting apoptosis and promoting cell survival in models of neurodegenerative diseases.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound:
- Cell Viability Assays : The compound was tested on various cell lines to evaluate its cytotoxic effects. Results indicated that at certain concentrations, it promotes cell viability and reduces apoptosis rates.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 20 |
| 10 | 85 | 15 |
| 50 | 70 | 10 |
The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with inflammation and apoptosis. Specifically, it may affect the NF-kB pathway and other related signaling cascades .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation as assessed by behavioral tests and histological analysis.
- Chronic Inflammation Model : In a study involving lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated significant inhibition of IL-6 and TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-amino group serves as the primary site for nucleophilic substitution. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., allyl iodide) under basic conditions (KHMDS/DME) to form N-alkylated derivatives.
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Acylation : Forms amides when treated with acyl chlorides or anhydrides in the presence of bases like triethylamine .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Allyl iodide, KHMDS, DME, −78°C | N-Allylated piperidine | ~67% | |
| Acylation | Acetyl chloride, TEA, DCM | N-Acetyl derivative | 85–92% |
Reduction Reactions
The tert-butyloxycarbonyl (Boc) and methyl ester groups can undergo selective reduction:
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Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂, MeOH) removes protecting groups like Boc, yielding free amines .
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Ester Reduction : LiAlH₄ reduces the methyl ester to a primary alcohol.
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc-protected amine | 10% Pd/C, H₂, MeOH, 20°C | Deprotected amine | 97% | |
| Methyl ester | LiAlH₄, THF, 0°C | Alcohol derivative | 89% |
Oxidation Reactions
The piperidine ring and amino group participate in oxidation:
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Ring Oxidation : Treatment with KMnO₄ or H₂O₂ generates N-oxides.
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Amine Oxidation : NaOCl converts the amino group to a nitroso intermediate.
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Ring oxidation | KMnO₄, H₂O, 60°C | Piperidine N-oxide | Requires acidic conditions | |
| Amine oxidation | NaOCl, pH 9–10 | Nitroso compound | Limited stability |
Deprotection Reactions
The Boc and methyl ester groups are cleaved under specific conditions:
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Acidic Hydrolysis : HCl/dioxane removes the Boc group at room temperature .
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Basic Hydrolysis : NaOH/MeOH hydrolyzes the methyl ester to a carboxylic acid.
| Protecting Group | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Boc | 2 M HCl, dioxane, RT | Free amine | 95% | |
| Methyl ester | 1 M NaOH, MeOH, reflux | Carboxylic acid | 88% |
Multi-Component Reactions
The compound participates in Ugi reactions, forming complex heterocycles:
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Ugi Reaction : Reacts with aldehydes, isocyanides, and carboxylic acids in trifluoroethanol to generate tetrazole or peptoid derivatives .
| Components | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde, tert-butyl isocyanide | NH₄OAc, trifluoroethanol, 48h | Peptoid analog | 74% |
Stereochemical Transformations
The (2S,4S) configuration influences reactivity:
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Epimerization : Prolonged exposure to strong bases (e.g., NaHMDS) induces partial racemization at C4 .
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Chiral Resolution : Enzymatic methods (lipases) separate enantiomers with >98% ee .
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Epimerization | NaHMDS, THF, −78°C | 5–8% racemization | |
| Enzymatic resolution | Lipase PS, IPA | 99% ee |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications at the C4 Position
a. Hydroxyl vs. Amino Group
- (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS: 1253790-89-4, C₁₂H₂₁NO₅, 259.3 g/mol ): The hydroxyl group enables oxidation or substitution reactions (e.g., mesylation/azide displacement ), whereas the amino group in the target compound allows for direct nucleophilic reactions (e.g., acylation, reductive amination). The hydroxyl analog may exhibit higher polarity and hydrogen-bonding capacity, impacting solubility in non-polar solvents.
b. Halogenated Derivatives
- (2S,4S)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-16-4, C₁₁H₁₈FNO₄ ): Fluorine’s electronegativity enhances metabolic stability and alters electronic properties. However, pyrrolidine (5-membered ring) introduces greater ring strain compared to piperidine (6-membered), affecting conformational flexibility and synthetic utility .
- (2S,4S)-1-tert-Butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate (CAS: 169032-99-9, C₁₁H₁₈ClNO₄ ): The chloro group acts as a superior leaving group compared to fluorine or hydroxyl, facilitating nucleophilic substitutions.
c. Azide and Cyano Derivatives
- (2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate (CAS: 121147-97-5 ):
- The azide group enables click chemistry (e.g., Huisgen cycloaddition) but poses safety risks (explosivity).
- (2S,4S)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate (CAS: 487048-28-2 ): The cyano group is versatile for nitrile reduction or hydrolysis to carboxylic acids, offering divergent synthetic pathways.
Stereochemical and Ring-Size Variations
a. Diastereomers
- (2R,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate (CAS: 2702358-36-7 ): Altered stereochemistry at C2 or C4 impacts biological activity and synthetic routes. For example, the (2S,4S) configuration may optimize binding to chiral targets in drug discovery.
b. Pyrrolidine vs. Piperidine Scaffolds
- Piperidine derivatives (6-membered rings) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), which can influence pharmacokinetic properties like bioavailability and target engagement .
Q & A
Q. What are the common synthetic routes for preparing (2S,4S)-1-tert-Butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step pathways involving hydroxyl group activation, nucleophilic substitution, and protecting group strategies. For example:
- Step 1 : Mesylation of the hydroxyl group in (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate followed by displacement with sodium azide (NaN₃) to introduce an azide group .
- Step 2 : Reduction of the azide to an amine using catalytic hydrogenation or Staudinger conditions.
- Step 3 : Acylation or deprotection steps to finalize the structure.
Q. Optimization Tips :
- Use anhydrous solvents (e.g., CH₂Cl₂, THF) under inert atmospheres to avoid side reactions .
- Monitor reaction progress via TLC or LC-MS to minimize over-reaction.
- Yields can be improved by optimizing temperature (e.g., -78°C for lithiation steps) and stoichiometry (e.g., 1.2 equivalents of nucleophiles) .
Q. How can researchers verify the stereochemical purity of this compound?
Stereochemical integrity is critical due to the compound's chiral centers. Methods include:
- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Reference retention times against known enantiomers .
- NMR Analysis : Compare coupling constants (e.g., ) in H NMR with computational models (e.g., DFT) to confirm diastereomeric ratios .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for hydrochloride salts .
Q. What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at -20°C in sealed, argon-purged vials to prevent oxidation.
- Long-term : Lyophilize as hydrochloride salts (enhanced stability) and store at -80°C with desiccants (e.g., silica gel) .
- Avoid exposure to moisture or acidic/basic conditions to prevent ester or Boc-group hydrolysis .
Advanced Research Questions
Q. How can researchers address discrepancies in analytical data (e.g., conflicting HPLC purity results)?
Discrepancies often arise from:
- Epimerization : Check for pH-sensitive stereoisomerization during sample preparation. Use neutral buffers for HPLC .
- Degradation : Analyze aged samples via LC-MS to identify hydrolyzed byproducts (e.g., free amines or carboxylic acids) .
- Method Variability : Standardize chromatographic conditions (e.g., column batch, temperature) and cross-validate with F NMR for fluorinated analogs .
Q. What strategies are effective for introducing functional groups at the 4-amino position while preserving stereochemistry?
- Protecting Group Chemistry : Use Boc or Fmoc groups to shield the amine during reactions. For example, acylation with 4-fluorobenzyl chloride requires prior Boc protection to avoid side reactions .
- Reductive Amination : React the primary amine with aldehydes (e.g., formaldehyde) under H₂/Pd-C conditions to introduce alkyl groups without racemization .
- Click Chemistry : Utilize azide-alkyne cycloadditions for bioorthogonal modifications, ensuring inert atmospheres to preserve stereocenters .
Q. How can computational modeling aid in predicting the compound’s reactivity or interaction with biological targets?
- DFT Calculations : Model transition states for nucleophilic substitution reactions to predict regioselectivity (e.g., azide vs. hydroxyl displacement) .
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets such as smoothened (SMO) receptors, leveraging the compound’s piperidine scaffold .
- MD Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions to optimize pharmacokinetic properties .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Low Yields in Azide Displacement : Replace NaN₃ with tetrabutylammonium azide (TBAA) to enhance solubility and reaction efficiency .
- Purification Issues : Use flash chromatography with gradients of ethyl acetate/hexane or switch to preparative HPLC for polar intermediates .
- Exothermic Reactions : Implement controlled addition of reagents (e.g., mesyl chloride) and cooling systems to prevent thermal degradation .
Q. How do structural modifications (e.g., fluorination at the 4-position) impact the compound’s physicochemical properties?
- Fluorination : Introducing fluorine at the 4-position increases metabolic stability and lipophilicity (logP), as shown in analogs like (2S,4S)-4-fluoropyrrolidine derivatives. This modification also alters F NMR chemical shifts, aiding in purity assessment .
- Boc vs. Benzyl Protection : Boc groups enhance aqueous solubility, while benzyl groups improve stability in acidic conditions, as observed in related pyrrolidine derivatives .
Data Contradiction Analysis Example
Scenario : Conflicting H NMR data for the 4-amino proton resonance in different solvent systems.
Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
